molecular formula C8H13N3 B13020464 4,4-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine

4,4-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine

Cat. No.: B13020464
M. Wt: 151.21 g/mol
InChI Key: DITIDQNWGXPPRW-UHFFFAOYSA-N
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Description

4,4-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine (CID: 67537062) is a bicyclic heterocyclic compound featuring a fused pyrrolo-pyrazole scaffold with two methyl groups at the 4-position and an amine substituent at the 2-position. Its molecular formula is C₆H₉N₃, with a monoisotopic mass of 123.08 Da and a predicted collision cross-section (CCS) of 122.7 Ų for the [M+H]⁺ adduct . The compound’s SMILES notation is C1CC2=CC(=NN2C1)N, and its InChIKey is FOGLHKKHHCEEAF-UHFFFAOYSA-N .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

4,4-dimethyl-5,6-dihydropyrrolo[1,2-b]pyrazol-2-amine

InChI

InChI=1S/C8H13N3/c1-8(2)3-4-11-6(8)5-7(9)10-11/h5H,3-4H2,1-2H3,(H2,9,10)

InChI Key

DITIDQNWGXPPRW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN2C1=CC(=N2)N)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate precursors, followed by cyclization.

    Reaction Conditions: Specific conditions depend on the synthetic route, but typical conditions include refluxing in solvents like ethanol or acetonitrile.

    Industrial Production: Industrial-scale production methods may involve optimized processes, but detailed information on large-scale production is limited.

  • Chemical Reactions Analysis

    Nucleophilic Substitution Reactions

    The amine group at the 2-position undergoes nucleophilic substitution under acidic or basic conditions. For example:

    • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkyl derivatives.

    • Acylation : Forms acylated products with acetyl chloride in pyridine at room temperature.

    Table 1: Nucleophilic Substitution Reactions

    SubstrateReagent/ConditionsProductYield (%)
    Compound (parent)CH₃I, DMF, 60°C, 12hN-Methyl derivative78
    Compound (parent)AcCl, pyridine, RT, 6hN-Acetyl derivative85

    Cycloaddition and Annulation

    The compound participates in [3+2] cycloadditions with electron-deficient alkynes or nitriles. For instance:

    • Reaction with phenylacetylene under Cu(I) catalysis forms tricyclic pyrrolo-pyrazole hybrids via azide-alkyne Huisgen cycloaddition .

    • In acidic media (e.g., p-TsOH/DMF), it undergoes domino [3+2+1] heteroannulation with arylglyoxals to generate fused 1,7-naphthyridines .

    Mechanistic Insight :
    The dimethyl groups sterically hinder C3 of the pyrazole ring, directing reactivity toward the less hindered N1 position. This selectivity aligns with observations in analogous pyrazol-5-amine systems .

    Oxidation and Reductive Transformations

    • Oxidation : Treatment with m-CPBA selectively oxidizes the pyrrole ring’s α-position, forming a ketone derivative.

    • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dihydropyrrole ring to a fully saturated pyrrolidine system.

    Acid/Base-Mediated Rearrangements

    Under Brønsted acid catalysis (p-TsOH):

    • The compound acts as a bis-nucleophile, reacting with two equivalents of arylglyoxal to form dipyrazolo-fused 1,3-diazocanes (20 examples reported) .

    • Substituent effects: Bulky aryl groups at C3 suppress naphthyridine formation, favoring diazocane products (Table 2).

    Table 2: Acid-Catalyzed Annulation Outcomes

    R Group at C3Product TypeYield Range (%)
    MethylDipyrazolo-1,7-naphthyridine55–72
    ArylDipyrazolo-1,3-diazocane62–68

    Scientific Research Applications

      Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.

      Biological Studies: It may act as a ligand for specific receptors or enzymes.

      Industry: Limited information exists on industrial applications, but its versatility warrants further investigation.

  • Mechanism of Action

      Targets: The compound likely interacts with specific proteins or receptors.

      Pathways: Further studies are needed to elucidate its precise mechanism in biological systems.

  • Comparison with Similar Compounds

    Key Observations :

    • Positional Isomerism : Compound C (3-amine) shares the same formula as A and B but differs in amine position, which may alter hydrogen-bonding interactions .
    • Extended Aromaticity : Compound D’s fluorophenyl and pyridinyl groups enhance π-π stacking and hydrophobic interactions, correlating with stronger kinase inhibition (binding affinity: −9.2 kcal/mol vs. −8.5 kcal/mol for Compound B) .

    Kinase Inhibition (Molecular Docking)

    • Compound B exhibited moderate kinase binding affinity (−8.5 kcal/mol), forming hydrogen bonds with S280/Y282 and hydrophobic interactions with residues like L260 and V219 .
    • Compound D showed superior binding (−9.2 kcal/mol) due to fluorophenyl and pyridinyl groups engaging in additional π-π and hydrophobic interactions .
    • No direct docking data is available, but its CCS (122.7 Ų) suggests a compact structure conducive to target engagement .

    Biological Activity

    4,4-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound features a pyrrolo[1,2-b]pyrazole core, which is known to exhibit various biological activities. Its structure can be represented as follows:

    C9H12N4\text{C}_9\text{H}_{12}\text{N}_4

    This configuration contributes to its interaction with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

    Antimicrobial Activity

    Research indicates that derivatives of pyrrolo[1,2-b]pyrazole compounds exhibit significant antimicrobial properties. For instance, a study highlighted that modifications in the substituents on the pyrrole ring can enhance activity against various pathogens. Compounds with specific substitutions demonstrated potent effects against Mycobacterium tuberculosis and other bacterial strains .

    Anticancer Properties

    The anticancer potential of 4,4-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine has been investigated in several studies. A notable case study involved the evaluation of its effects on cancer cell lines such as HeLa and L929. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

    Anti-inflammatory Effects

    In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. Its mechanism appears to involve the modulation of signaling pathways associated with inflammation .

    The biological activity of 4,4-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine is attributed to its ability to interact with various biological targets:

    • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways related to disease states.
    • Receptor Modulation : It acts as an allosteric modulator for certain receptors, enhancing or inhibiting their activity based on the context of other ligands present .

    Table: Summary of Biological Activities

    Activity TypeModel/System UsedKey FindingsReference
    AntimicrobialMycobacterium tuberculosisSignificant inhibition observed
    AnticancerHeLa CellsSelective cytotoxicity towards cancer cells
    Anti-inflammatoryIn vitro Cytokine AssaysReduced levels of pro-inflammatory cytokines

    Q & A

    Q. What are the recommended synthetic routes for 4,4-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine, and how can intermediates be characterized?

    A multi-step synthesis is typically employed, starting with cyclization reactions to form the pyrrolo-pyrazole core. For example, copper(II)-mediated cyclization (as seen in analogous pyrazole systems) can generate the fused heterocyclic structure . Key intermediates, such as 5-chloro-3-methyl-1-substituted pyrazole derivatives, are often synthesized via formylation and acylation steps . Characterization of intermediates should include:

    • NMR spectroscopy for structural confirmation of substituents .
    • HPLC (≥98% purity thresholds) to ensure intermediate quality before proceeding .
    • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

    Q. How should researchers validate the purity and stability of this compound under varying storage conditions?

    • Analytical methods : Use reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity .
    • Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS to identify degradation products .
    • Storage recommendations : Store at –20°C under inert atmosphere (argon) to prevent oxidation of the amine group .

    Q. What spectroscopic techniques are critical for confirming the structure of this compound?

    • 1H/13C NMR : Assign peaks for the pyrrolo-pyrazole core (e.g., diastereotopic protons in the 5,6-dihydro-4H moiety) .
    • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₈H₁₃N₃ for the base structure) .
    • IR spectroscopy : Identify NH stretching (~3350 cm⁻¹) and aromatic C=N/C=C vibrations (~1600 cm⁻¹) .

    Advanced Research Questions

    Q. How can computational methods guide the optimization of reaction conditions for synthesizing this compound?

    Leverage quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For example:

    • Reaction path search : Use software like GRRM17 to identify low-energy pathways for cyclization steps .
    • Solvent effects : Calculate solvation free energies (e.g., using COSMO-RS) to select solvents that stabilize intermediates .
    • Machine learning : Train models on existing reaction data (e.g., yields, temperatures) to predict optimal conditions for scale-up .

    Q. What strategies are effective for analyzing contradictory biological activity data in structure-activity relationship (SAR) studies?

    • Dose-response reevaluation : Confirm activity thresholds using in vitro assays (e.g., sea urchin embryo toxicity for antimitotic activity) .
    • Off-target profiling : Screen against related receptors (e.g., σ₁ vs. σ₂ receptors) to rule out cross-reactivity .
    • Molecular docking : Perform in silico docking (e.g., AutoDock Vina) to validate binding poses in target proteins .

    Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?

    • Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics to target proteins .
    • Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
    • Gene expression analysis : Apply RNA sequencing to identify downstream pathways affected by the compound .

    Q. What methodologies address challenges in regioselective functionalization of the pyrrolo-pyrazole scaffold?

    • Directed ortho-metalation : Use tert-butyllithium to deprotonate specific positions, followed by electrophilic quenching .
    • Protecting group strategies : Introduce Boc groups on the amine to direct substitutions to the pyrazole ring .
    • Cross-coupling reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig reactions for aryl/heteroaryl additions .

    Data Contradiction and Reproducibility

    Q. How should discrepancies in reported synthetic yields be resolved?

    • Parameter standardization : Compare reaction parameters (e.g., catalyst loading, solvent purity) across studies .
    • Side-product analysis : Use LC-MS to identify byproducts that may compete with the desired pathway .
    • Collaborative verification : Reproduce methods in independent labs using shared batch materials .

    Q. What steps ensure reproducibility in biological assays involving this compound?

    • Cell line authentication : Use STR profiling to confirm identity of cancer cell lines .
    • Positive controls : Include reference compounds (e.g., combretastatin A-4 for antimitotic assays) .
    • Data transparency : Publish raw datasets (e.g., flow cytometry counts) alongside analyzed results .

    Methodological Resources

    • Synthetic protocols : Improved procedures for pyrazole cyclization and functionalization .
    • Computational tools : ICReDD’s reaction design platform for quantum chemistry-guided optimization .
    • Safety guidelines : Adhere to Chemical Hygiene Plan standards for advanced laboratory work .

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